Terbium(III) nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphors

Terbium(III) nitrate hexahydrate serves as a precursor for synthesizing terbium-doped compounds exhibiting bright green luminescence. These compounds are widely used as phosphors in fluorescent lamps and displays, enabling trichromatic lighting technology.

Upconversion materials

Terbium(III) nitrate hexahydrate can be used to create materials with upconversion properties. These materials can convert lower-energy photons (e.g., near-infrared) into higher-energy photons (e.g., visible light), offering potential applications in solar cells, bioimaging, and anti-counterfeiting technologies.

Sensors

Researchers explore the use of terbium(III) nitrate hexahydrate in developing luminescent sensors for various analytes. The unique luminescence properties of Tb³⁺ can be altered by the presence of specific molecules, allowing for the detection of pollutants, biomolecules, and other target substances.

Other Research Applications

Beyond luminescence, terbium(III) nitrate hexahydrate finds applications in other research areas:

Solid-state lasers

Terbium-doped materials derived from terbium(III) nitrate hexahydrate are employed in solid-state lasers due to their efficient light emission properties. These lasers have diverse applications in various fields, including spectroscopy, material processing, and medical diagnostics.

Magnetic materials

Terbium(III) nitrate hexahydrate serves as a starting material for the synthesis of terbium-based magnetic materials. These materials exhibit unique magnetic properties, making them potential candidates for data storage devices, magnetic resonance imaging (MRI) contrast agents, and permanent magnets.

Analytical chemistry

Terbium(III) nitrate hexahydrate can be utilized as a reagent in certain analytical chemistry techniques. It can be used for the determination of specific ions or trace elements in solution, aiding in various research and environmental monitoring applications.

Terbium(III) nitrate hexahydrate is an inorganic compound with the chemical formula . It appears as white crystalline solids and is highly soluble in water, making it a useful source of terbium ions in various applications. The compound has a molecular weight of approximately 435.02 g/mol and is sensitive to air, which can lead to degradation over time if not stored properly .

- Dehydration Reaction: Upon heating, it can lose water molecules to form anhydrous terbium(III) nitrate.

- Complex Formation: It can react with various ligands to form coordination compounds, which are important in catalysis and materials science.

Terbium(III) nitrate hexahydrate can be synthesized through several methods:

- Direct Reaction: By reacting terbium oxide or terbium hydroxide with nitric acid:

- Precipitation Method: Mixing solutions of terbium salts with nitrates under controlled conditions to precipitate the hexahydrate form.

These methods allow for the production of high-purity samples suitable for research and industrial applications .

Uniqueness

Terbium(III) nitrate hexahydrate is particularly noted for its role as a dopant in optical materials and its luminescent properties, which are leveraged in advanced technologies such as solid-state lasers and fiber optics. Its ability to form stable complexes also sets it apart from other rare earth nitrates .

Interaction studies involving terbium(III) nitrate hexahydrate focus on its behavior in different environments, particularly its solubility and complexation with organic ligands. These interactions are critical for understanding its role in materials science and potential applications in sensors and photocatalysts. Research indicates that terbium ions can enhance luminescent properties when complexed with certain organic molecules, making them valuable in optical applications .

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods represent important synthetic approaches for preparing terbium-based compounds from terbium(III) nitrate hexahydrate. These techniques utilize controlled temperature and pressure conditions to facilitate crystallization and structural formation.

Hydrothermal synthesis typically employs high-temperature (>100°C) and high-pressure conditions in aqueous media. One notable example is the synthesis of terbium germanates (Tb₁₃(GeO₄)₆O₇(OH) and K₂TbGe₂O₇) using terbium oxides as starting materials with 20 M KOH as a mineralizer. This approach yields complex terbium-containing structures with unique properties. The hydrothermal method enables precise control over crystal morphology and composition through adjustment of reaction parameters.

Solvothermal synthesis represents a modification of the hydrothermal approach, utilizing non-aqueous or mixed solvents. This technique has been successfully employed to create terbium-based metal-organic frameworks (TbMOFs) with various structural characteristics. For instance, water-stable TbMOFs with high sensitivity for nitrite detection have been prepared via solvothermal methods. The reaction typically involves:

- Dissolution of Tb(NO₃)₃·6H₂O in an appropriate solvent

- Addition of organic linkers (carboxylates, pyridines, etc.)

- Heating in a sealed autoclave at controlled temperatures (80-200°C)

- Controlled cooling to facilitate crystal formation

A notable advantage of solvothermal synthesis is the ability to generate both crystalline and amorphous TbMOF structures by modifying reaction parameters. Research has demonstrated that varying the concentration of modulators (such as sodium acetate) during synthesis can control the crystallinity of the resulting TbMOF materials. These structural differences significantly impact the properties and applications of the final products.

One-Pot Reactivity with Organic Ligands

One-pot synthesis methods offer simplicity and efficiency for preparing terbium-based materials from terbium(III) nitrate hexahydrate. These approaches involve combining all reactants simultaneously in a single reaction vessel, allowing for streamlined processing.

A particularly effective one-pot approach involves room-temperature reactions between terbium nitrate and appropriate organic ligands. For example, metalorganic compounds with luminescent properties can be generated through the direct reaction of terbium nitrate with 2-thenoyltrifluoroacetone (TTA). This straightforward process yields materials with rod-like morphology (approximately 170 nm in diameter and 2 μm in length) exhibiting intense green emission characteristic of terbium.

The reaction conditions significantly influence the dimensional structure of resulting coordination compounds. Research has shown that reactions between terbium(III) nitrate hexahydrate and flexible hexacarboxylate ligands can yield products with variable dimensionality. Under identical reaction conditions, europium(III) and terbium(III) nitrates produce structurally distinct compounds – with terbium forming a molecular coordination compound [Tb(H₄.₅L)₂(H₂O)₅]·6H₂O and europium forming a one-dimensional linear coordination polymer {[Eu₂(H₃L)₂(H₂O)₆]·8H₂O}ₙ. This demonstrates the importance of metal ion selection in determining structural outcomes.

The general procedure for one-pot synthesis with organic ligands typically involves:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolution of Tb(NO₃)₃·6H₂O | Aqueous or organic solvent, room temperature |

| 2 | Addition of organic ligand | Controlled stoichiometric ratio |

| 3 | pH adjustment (if necessary) | Using base or buffer solutions |

| 4 | Reaction maintenance | Room temperature to moderate heating (25-80°C) |

| 5 | Product isolation | Filtration, washing, and drying |

This methodology provides a facile route to multifunctional terbium materials with applications in sensing, luminescence, and catalysis.

Sol-Gel Processing for Nanostructured Materials

Sol-gel processing represents a versatile approach for creating nanostructured terbium-containing materials from terbium(III) nitrate hexahydrate. This technique allows precise control over particle size, morphology, and porosity.

Terbium-doped mesoporous bioactive glasses (Tb/MBG) have been successfully synthesized using a facile sol-gel method with cetyl trimethyl ammonium bromide (CTAB) as a template. This approach yields nanospheres with:

- Spherical morphology (100-200 nm diameter)

- High specific surface area (250-350 m²/g)

- Narrow mesopore size distribution (2-3 nm)

The general sol-gel procedure involves:

- Dissolution of Tb(NO₃)₃·6H₂O in an appropriate solvent

- Addition of silica precursors (typically tetraethyl orthosilicate)

- Introduction of structure-directing agents (e.g., CTAB)

- Controlled hydrolysis and condensation reactions

- Aging, drying, and calcination steps

These materials demonstrate exceptional properties for biomedical applications, including controlled release of anti-cancer drugs (doxorubicin) and enhanced hydroxyapatite formation ability when exposed to simulated body fluid. The terbium incorporation significantly influences the material's degradation profile in different pH environments, making it suitable for targeted drug delivery applications.

Additionally, sol-gel derived terbium-containing materials can serve as precursors for terbium oxide through thermal treatment. Amorphous terbium metal-organic frameworks can be transformed into crystalline terbium oxide (Tb₄O₇) through pyrolysis at 450°C in air. This transformation pathway provides a controlled route to functional terbium oxide materials with applications in catalysis and electronics.

Coordination Polymerization Techniques

Coordination polymerization represents an elegant approach for creating extended terbium-based structures from terbium(III) nitrate hexahydrate. This methodology exploits the coordination preferences of Tb³⁺ ions to construct polymeric materials with diverse architectures and properties.

Two-dimensional (2D) terbium(III) coordination polymers have been successfully fabricated through controlled reactions between terbium nitrate and appropriate multidentate ligands. These materials demonstrate remarkable sensing capabilities, including highly selective and sensitive detection of Fe³⁺, Cr⁶⁺ anions, and picric acid in aqueous media. The detection limits achieved (50, 100, and 50 nM, respectively) are significantly lower than the concentrations proposed by the U.S. Environmental Protection Agency for drinking water.

Terbium-based coordination polymers (polyTb) have also been synthesized through the complexation of Tb(NO₃)₃·6H₂O with 4',4''''-[1,1'-biphenyl]-4,4'-diylbis[6,6''-bis(ethoxycarbonyl)2':6',2''-terpyridine]. Structural analysis using Job's plots, DFT calculations, and X-ray absorption fine structure (XAFS) measurements revealed a 1:1 mole ratio between terbium ions and the ligand, with Tb-O and Tb-N bond distances of 2.65 Å and 2.95 Å, respectively. These materials exhibit field-induced magnetic relaxation in both solid and solution states, along with luminescence from f-f transitions (quantum yield φ = 6.9%).

The coordination environment around terbium in these polymeric structures significantly influences their properties. Analysis of crystal structures reveals various coordination geometries including:

- Bicapped square-antiprismatic (coordination number 10)

- Tricapped trigonal-prismatic (coordination number 9)

- Other distorted polyhedra depending on the ligands involved

These diverse coordination environments contribute to the varied functional properties observed in terbium coordination polymers.

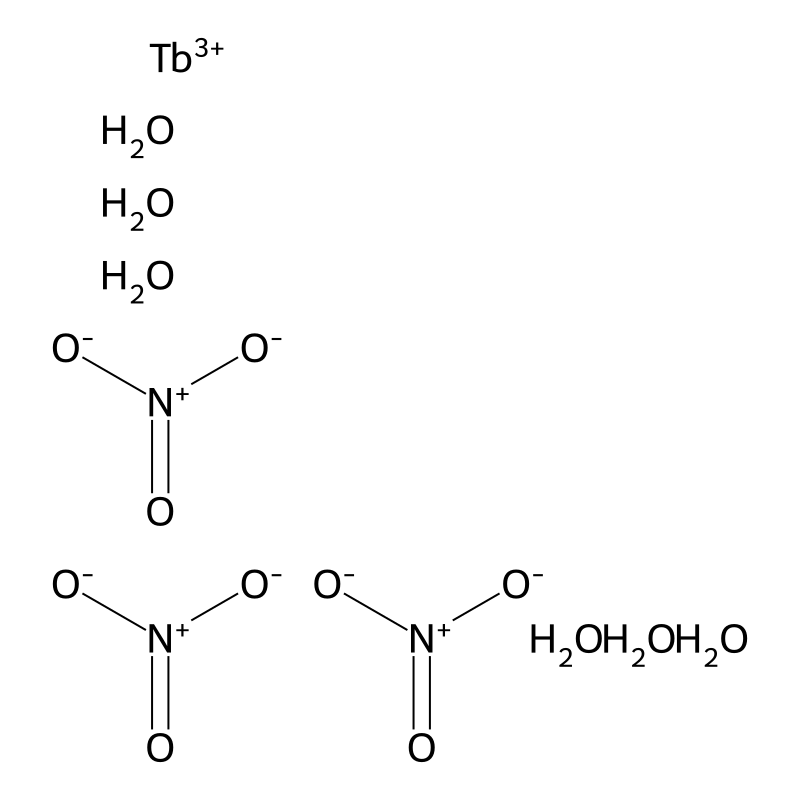

Terbium(III) nitrate hexahydrate exhibits a complex crystallographic structure characterized by the molecular formula [Tb(NO₃)₃(H₂O)₄]·2H₂O, where the compound crystallizes as triclinic colorless crystals [1]. The hexahydrate form represents the most stable hydrated variant with a molecular weight of 453.03 grams per mole [3]. The crystalline structure demonstrates a distinctive arrangement where four water molecules are directly coordinated to the terbium center, while two additional water molecules exist as lattice water within the crystal framework [1].

The terbium(III) ion adopts a nine-coordinate geometry in the solid state, forming a coordination polyhedron that can be described as a tricapped trigonal prism or bicapped square antiprism depending on the specific ligand arrangement [6] [30]. Crystallographic investigations reveal that the coordination environment around the terbium center involves both bidentate nitrate ligands and coordinated water molecules, creating a complex three-dimensional network [6]. The crystal density of terbium(III) nitrate hexahydrate measures 2.393 grams per cubic centimeter at 20°C, reflecting the compact packing arrangement of the ionic components [5].

Table 1: Crystallographic and Physical Properties of Terbium(III) Nitrate Hexahydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [Tb(NO₃)₃(H₂O)₄]·2H₂O | [1] |

| Molecular Weight (g/mol) | 453.03 | [3] |

| Crystal System | Triclinic | [1] |

| Coordination Geometry | Nine-coordinate | [6] [30] |

| Coordination Number | 9 | [6] [30] |

| Crystal Form | Colorless crystals | [1] [5] |

| Water Molecules | 6 (4 coordinated + 2 lattice) | [1] |

| Density (g/cm³) | 2.393 | [5] |

| Water Solubility (g/L at 19.9°C) | 1451 | [5] |

The lattice arrangement demonstrates significant hydrogen bonding networks between coordinated water molecules, lattice water, and nitrate oxygen atoms [6]. X-ray diffraction analysis indicates that the terbium-oxygen bond distances range from 2.4165 to 2.478 angstroms, with the coordination sphere exhibiting slight distortions from ideal geometry due to the constraints imposed by the ligand field [30]. The nitrate ligands predominantly adopt bidentate coordination modes, with bite angles typically ranging from 49.50° to 50.12°, contributing to the overall structural stability of the complex [6].

Stability Constants in Aqueous and Organic Media

The stability characteristics of terbium(III) nitrate complexes vary significantly depending on the medium composition and the nature of coordinating ligands. In aqueous solutions, terbium(III) demonstrates remarkable affinity for multidentate ligands, with stability constants reflecting the high charge density and favorable coordination geometry of the terbium center [9] [10]. Computational studies using density functional theory have established that the stability constants for terbium(III) complexes with dipicolinic acid reach log K₁ values of 7.01 under experimental conditions [9].

The complexation behavior of terbium(III) with terephthalic acid in aqueous solutions reveals exceptionally high stability constants, with reported log K₁ values reaching 16.6 [10]. Potentiometric titration studies demonstrate that these complexes achieve maximum stability in slightly acidic solutions with pH values between 4 and 6.5, beyond which hydroxo complex formation becomes competitive [10]. The stability constants show marked dependence on ionic strength, with values decreasing systematically as electrolyte concentration increases [10].

Table 2: Stability Constants of Terbium(III) Coordination Complexes

| Ligand System | Medium | log K₁ | Complex Type | Reference |

|---|---|---|---|---|

| Dipicolinic acid (DPA) | Aqueous solution | 7.01 (experimental) | 1:1 (Tb:DPA) | [9] |

| Terephthalic acid | Aqueous solution | 16.6 | 1:1 (Tb:terephthalate) | [10] |

| EDTA | Aqueous solution | Not specified | 1:1 (Tb:EDTA) | [37] |

| DTPA-Alanine | Aqueous solution (various ionic strengths) | Reported | Mixed ligand (1:1:1) | [38] |

| DTPA-Phenylalanine | Aqueous solution (various ionic strengths) | Reported | Mixed ligand (1:1:1) | [38] |

| Pyridine-2,6-dicarboxylate | Various pH and buffer conditions | pH dependent | Mono-, bis-, tris-complexes | [14] |

Mixed ligand systems involving diethylenetriaminepentaacetic acid derivatives exhibit enhanced stability compared to simple binary complexes [38]. The formation of ternary complexes with diethylenetriaminepentaacetic acid-alanine and diethylenetriaminepentaacetic acid-phenylalanine demonstrates stepwise chelation mechanisms where diethylenetriaminepentaacetic acid functions as the primary ligand [38]. The stability order for these mixed ligand complexes follows the sequence: alanine < phenylalanine, reflecting the electronic and steric influences of the amino acid side chains [38].

In organic media, the coordination behavior undergoes substantial modifications due to altered solvation patterns and competitive coordination [14]. Studies in various buffer systems including acetate, phthalate, and benzoate reveal that elevating pH and reducing salt concentration are crucial factors for increasing formation constants and promoting polynuclear complex formation [14]. The presence of acetate or sulfate ions inhibits polynuclear species formation, suggesting specific anion effects on the coordination equilibria [14].

Ligand Exchange Mechanisms in Complex Formation

The ligand exchange processes in terbium(III) nitrate systems proceed through well-defined mechanistic pathways that depend critically on the coordination environment and solution conditions. Isotopic exchange studies using terbium-160 as a radiotracer have established that the predominant exchange mechanism involves the decomposition of protonated complexes in acidic media [16]. The exchange rate in 0.025 M acetate buffer demonstrates first-order dependence on both the complex concentration and hydrogen ion concentration [16].

Water exchange kinetics on terbium(III) centers follow a dissociative substitution mechanism, with activation parameters indicating positive entropy and volume changes characteristic of bond-breaking processes [31] [32]. Variable-pressure oxygen-17 nuclear magnetic resonance studies reveal that water exchange rates increase systematically with decreasing lanthanide ion size, reflecting the influence of charge density on the lability of coordinated water molecules [32]. The water exchange process involves the formation of a bicapped trigonal prism intermediate, which explains the maximum exchange rates observed for middle lanthanides in the series [33].

Table 3: Bond Distances and Coordination Environments in Terbium(III) Complexes

| Complex Type | Tb-O Distance (Å) | Tb-N Distance (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Aqueous Tb³⁺ (9-coordinate) | 2.41-2.48 | N/A | Tricapped trigonal prism | [30] [33] |

| Tb-nitrate complex | 2.42-2.59 | N/A | Bicapped square antiprism | [6] |

| Tb-water complex | 2.41 | N/A | Nine-coordinate | [33] |

| Tb-EDTA complex | Not specified | Not specified | Nine-coordinate | [37] |

| Tb-phenanthroline complex | 2.19-2.48 | 2.55-2.89 | Eight-coordinate dodecahedral | [39] |

The ligand substitution process in terbium(III) complexes proceeds through associative pathways when involving multidentate ligands due to the high coordination numbers typically adopted by lanthanide ions [18]. Dynamic ligand exchange phenomena enable structural and functional transformations in situ, particularly in mixed solvent systems where coordination sphere reorganization occurs readily [18]. The exchange mechanism involves the initial formation of intermediate species followed by rapid ligand rearrangement to achieve thermodynamically favored coordination geometries [18].

Computational molecular dynamics investigations demonstrate that the coordination number of terbium(III) aqua complexes exhibits equilibrium between nine-coordinate and eight-coordinate species, with the distribution depending on temperature and solution composition [33] [35]. The transition from nine-coordinate to eight-coordinate geometry occurs through the disruption of capping terbium-oxygen bonds, which become progressively weaker as the coordination sphere becomes more congested [33].

Solvent Effects on Coordination Geometry

The coordination geometry of terbium(III) nitrate undergoes significant modifications in response to solvent environment changes, reflecting the sensitivity of lanthanide coordination chemistry to medium effects. In aqueous solutions, terbium(III) typically adopts nine-coordinate geometries with tricapped trigonal prismatic or bicapped square antiprismatic arrangements [33] [35]. The coordination number distribution shows that early lanthanides preferentially form nine-coordinate complexes, while heavier lanthanides favor eight-coordinate arrangements due to ionic size considerations [33].

Organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile induce substantial changes in the coordination environment around terbium(III) centers [42] [44]. In dimethylformamide-containing systems, terbium(III) nitrate complexes demonstrate altered coordination patterns with solvent molecules competing effectively with water for coordination sites [42]. The formation of mixed solvation spheres results in coordination geometries that deviate from those observed in purely aqueous media [42].

Table 4: Ligand Exchange Kinetics and Solvent Effects

| System | Exchange Rate/Mechanism | Temperature Dependence | Medium Effect | Reference |

|---|---|---|---|---|

| Tb³⁺ in water | Fast water exchange | Variable temperature studies | Pure water | [31] [32] |

| Tb³⁺ in water/ionic liquid | Increased with decreasing ion size | Temperature dependent | Water/[EMIm][OTf] | [32] |

| Tb-EDTA in acetate buffer | pH dependent, dissociative | 20.5°C studies | Acetate, phthalate, benzoate buffers | [16] |

| Tb-nitrate in organic solvents | Solvent dependent coordination | Not specified | DMF, DMSO, acetonitrile | [42] [44] |

| Tb³⁺ coordination number change | CN 9→8 across lanthanide series | Not specified | Aqueous solutions | [33] [35] |

Mixed solvent systems containing water and ionic liquids exhibit particularly interesting coordination behavior, where the water exchange rates increase with decreasing lanthanide ion size contrary to the trend observed in pure water [32]. This reversal occurs because smaller lanthanide ions coordinate more tightly to first-shell anions in ionic liquid environments, creating stronger screening effects that weaken interactions with second-shell water molecules [32]. The screening effect facilitates water exchange by reducing the activation barrier for solvent molecule displacement [32].

Temperature effects on coordination geometry manifest through changes in solvation shell dynamics and coordination number distributions [34]. Variable-temperature studies reveal that coordination equilibria shift systematically with thermal energy, affecting both the average coordination number and the distribution of coordination geometries [34]. The temperature dependence of luminescence lifetime in terbium(III) complexes provides insight into non-radiative decay pathways that are sensitive to coordination environment changes [23].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant